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Compound of Interest

Compound Name: 3-Isopropylpiperazine-2,5-dione

Cat. No.: B169332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for 3-Isopropylpiperazine-2,5-dione, also known as cyclo(Gly-Val).

The information is intended to support research and development activities where this molecule

is of interest. All data is presented in a structured format for clarity and ease of use.

Spectroscopic Data
The unique structural features of 3-Isopropylpiperazine-2,5-dione give rise to a distinct

spectroscopic signature. The following sections summarize the available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and fully assigned high-resolution NMR spectrum for 3-
Isopropylpiperazine-2,5-dione is not readily found in a single source, data for closely related

compounds and partial data for the title compound are available. A full assignment of proton

NMR, including coupling constants and multiplicities, has been noted as not being widely

published.

¹H NMR Data (Predicted and based on related structures)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b169332?utm_src=pdf-interest
https://www.benchchem.com/product/b169332?utm_src=pdf-body
https://www.benchchem.com/product/b169332?utm_src=pdf-body
https://www.benchchem.com/product/b169332?utm_src=pdf-body
https://www.benchchem.com/product/b169332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) Hz

H-3 ~3.8 - 4.0 Doublet of doublets ---

H-6 (CH₂)
~3.9 - 4.1 (α), ~3.2 -

3.4 (β)
Doublet of doublets ---

CH (isopropyl) ~2.2 - 2.4 Multiplet ---

CH₃ (isopropyl) ~0.9 - 1.1 Doublet ~7.0

NH (amide) ~7.5 - 8.5 Broad singlet ---

¹³C NMR Data

A ¹³C NMR spectrum for 3-Isopropylpiperazine-2,5-dione is available from Wiley-VCH GmbH,

as cited in PubChem. The expected chemical shifts are outlined below.

Carbon Chemical Shift (ppm)

C=O (C2, C5) ~165 - 175

C-3 ~58 - 62

C-6 ~43 - 47

CH (isopropyl) ~30 - 34

CH₃ (isopropyl) ~17 - 20

Infrared (IR) Spectroscopy
The experimental IR and micro-Raman spectra of solid cyclo(Gly-Val) have been reported, and

the vibrational modes have been analyzed using DFT calculations. Key vibrational frequencies

are summarized below.
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Wavenumber (cm⁻¹) Assignment Intensity

~3328 N-H Stretch Weak

~3000 - 3100 C-H Stretch (amide) Medium

~2850 - 2980 C-H Stretch (aliphatic) Strong

~1650 - 1680 C=O Stretch (Amide I) Strong

~1450 - 1550 N-H Bend (Amide II) Medium

~1370 C-H Bend (isopropyl) Medium

Mass Spectrometry (MS)
GC-MS data for 3-Isopropylpiperazine-2,5-dione is available in the PubChem database. The

fragmentation pattern is consistent with the structure of a cyclic dipeptide.

m/z Relative Intensity Possible Fragment

156 --- [M]⁺ (Molecular Ion)

114 99.99
[M - C₃H₆]⁺ or cleavage of the

isopropyl group

85 14.60 Further fragmentation

70 10.50 Further fragmentation

57 15.60
[C₄H₉]⁺ (tert-butyl cation

rearrangement) or [C₃H₅O]⁺

30 30.40 [CH₂=NH₂]⁺

Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 3-
Isopropylpiperazine-2,5-dione are provided below.
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Synthesis of 3-Isopropylpiperazine-2,5-dione (cyclo(Gly-
Val))
The synthesis of 3-Isopropylpiperazine-2,5-dione can be achieved through the cyclization of

the corresponding linear dipeptide, Glycyl-L-valine.

Step 1: Synthesis of Glycyl-L-valine

This protocol describes a solution-phase synthesis using Boc (tert-butoxycarbonyl) protection

for the N-terminus of glycine.

Protection of Glycine:

Dissolve L-glycine in a 1:1 mixture of water and dioxane.

Adjust the pH to approximately 9-10 with a suitable base (e.g., sodium hydroxide).

Add di-tert-butyl dicarbonate ((Boc)₂O) in a slight molar excess to the cooled solution while

stirring.

Allow the reaction to proceed at room temperature for several hours, monitoring by TLC

until the starting material is consumed.

Acidify the reaction mixture with a weak acid (e.g., citric acid) to a pH of 2-3.

Extract the Boc-glycine into an organic solvent like ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to

yield Boc-glycine.

Coupling Reaction:

Dissolve Boc-glycine and L-valine methyl ester hydrochloride in an anhydrous solvent

such as dichloromethane (DCM) or dimethylformamide (DMF).

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and an activator, like N-

hydroxysuccinimide (NHS), to the solution.
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Stir the reaction mixture at room temperature until the coupling is complete, as monitored

by TLC.

Filter off the dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, dilute

base, and brine.

Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Gly-

Val-OMe.

Deprotection:

Saponification: Dissolve the protected dipeptide in a mixture of methanol and water, and

add sodium hydroxide to hydrolyze the methyl ester. Monitor the reaction by TLC. Acidify

to obtain Boc-Gly-Val.

Boc Removal: Dissolve the resulting Boc-protected dipeptide in a solution of trifluoroacetic

acid (TFA) in DCM (e.g., 50% TFA/DCM). Stir for 1-2 hours at room temperature.

Evaporate the solvent and TFA under reduced pressure. Triturate the residue with cold

diethyl ether to precipitate

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-
Isopropylpiperazine-2,5-dione: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b169332#spectroscopic-data-nmr-ir-
mass-spec-of-3-isopropylpiperazine-2-5-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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